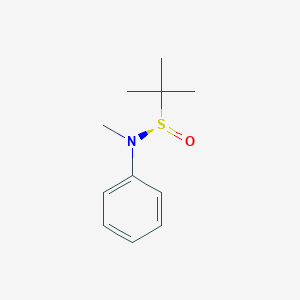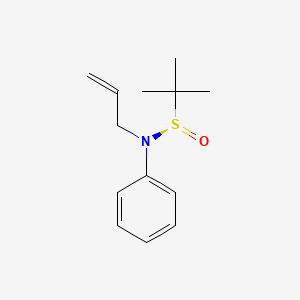
(R)-N-Allyl-N-phenyl tert-butanesulfinamide
Vue d'ensemble
Description
®-N-Allyl-N-phenyl tert-butanesulfinamide is a chiral sulfinamide compound widely used in asymmetric synthesis. It is known for its role as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. The compound’s unique structure allows it to facilitate highly diastereoselective reactions, making it a valuable tool in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-N-Allyl-N-phenyl tert-butanesulfinamide can be synthesized through the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The resulting sulfinamide can then be reacted with allyl and phenyl groups under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of ®-N-Allyl-N-phenyl tert-butanesulfinamide typically involves large-scale reactions using enantioselective catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the enantiomerically pure product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Allyl-N-phenyl tert-butanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in reactions involving ®-N-Allyl-N-phenyl tert-butanesulfinamide include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from reactions involving ®-N-Allyl-N-phenyl tert-butanesulfinamide include:
Amines: Resulting from reduction reactions.
Sulfonamides: Formed through oxidation.
Substituted sulfinamides: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
®-N-Allyl-N-phenyl tert-butanesulfinamide has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs with specific stereochemistry.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-N-Allyl-N-phenyl tert-butanesulfinamide involves its role as a chiral auxiliary. The sulfinamide group facilitates diastereoselective reactions by providing a chiral environment that influences the stereochemistry of the reaction products . The molecular targets and pathways involved include the formation of chiral intermediates, such as N-tert-butanesulfinyl aldimines and ketimines, which are more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
®-N-Allyl-N-phenyl tert-butanesulfinamide can be compared with other chiral sulfinamides, such as:
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and similar applications.
N-tert-Butanesulfinyl imines: Used as intermediates in the synthesis of chiral amines.
N-tert-Butanesulfinyl ketimines: Employed in the synthesis of N-heterocycles.
Propriétés
IUPAC Name |
(R)-2-methyl-N-phenyl-N-prop-2-enylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-5-11-14(16(15)13(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMMXUTAXHFKN-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(CC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(CC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169370 | |
| Record name | 2-Propanesulfinamide, 2-methyl-N-phenyl-N-2-propen-1-yl-, [S(R)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372133-79-3 | |
| Record name | 2-Propanesulfinamide, 2-methyl-N-phenyl-N-2-propen-1-yl-, [S(R)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372133-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanesulfinamide, 2-methyl-N-phenyl-N-2-propen-1-yl-, [S(R)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B8048155.png)
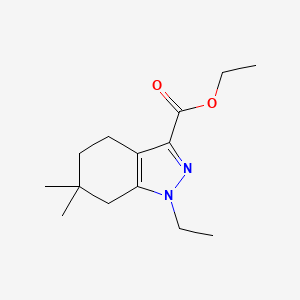

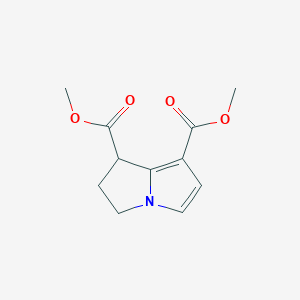
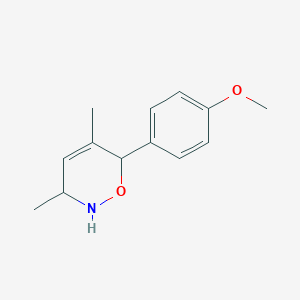
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048184.png)
![4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde](/img/structure/B8048191.png)
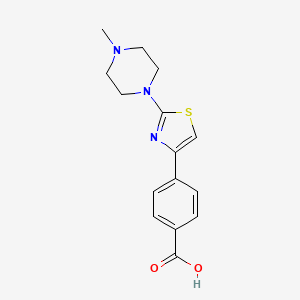
![1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea](/img/structure/B8048210.png)
![2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]](/img/structure/B8048213.png)

